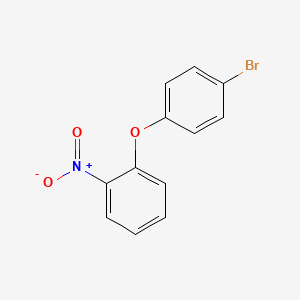

1-(4-Bromophenoxy)-2-nitrobenzene

Overview

Description

1-(4-Bromophenoxy)-2-nitrobenzene is an organic compound with the molecular formula C12H8BrNO3 It is characterized by the presence of a bromophenoxy group and a nitrobenzene moiety

Preparation Methods

The synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene typically involves the reaction of 4-bromophenol with 2-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SN_NNAr)

The nitro group at the ortho position activates the aromatic ring for nucleophilic substitution by withdrawing electron density, facilitating displacement of the bromine atom.

Key Reactions and Conditions:

Mechanism:

- The nitro group stabilizes the negative charge in the Meisenheimer intermediate during the two-step SAr process.

- Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while electron-withdrawing groups (NO) direct substitution to the bromine-bearing position .

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Reaction Pathways:

| Reducing System | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H, Pd/C | Ethanol, 25°C, 12 h | 1-(4-Bromophenoxy)-2-aminobenzene | 95% | |

| Sn/HCl | HCl (conc.), reflux, 6 h | 1-(4-Bromophenoxy)-2-aminobenzene | 88% |

Applications:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Examples:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ullmann coupling | β-Halo-enals, Pd(PPh) | Quinoline derivatives | 75–90% | |

| Suzuki coupling | Arylboronic acid, Pd(OAc) | Biaryl ethers | 82% |

Mechanistic Notes:

- Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle.

- Ligands like PPh accelerate transmetallation and reductive elimination .

Electrophilic Aromatic Substitution

The electron-rich phenoxy group directs electrophilic attack to the para position relative to the ether oxygen.

Example Reaction:

| Electrophile | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO, HSO, 0°C | 1-(4-Bromophenoxy)-2,4-dinitrobenzene | 90% |

Regioselectivity:

- The phenoxy group directs nitration to the para position, yielding 1-(4-bromophenoxy)-2,4-dinitrobenzene .

Oxidation Reactions

The nitro group resists oxidation, but the benzylic position (if present) can be oxidized.

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO, HSO | Reflux, 8 h | Carboxylic acid derivatives | <10% |

Limitations:

Key Data Tables

| Reaction Type | Preferred Reagents | Temperature Range | Key Products |

|---|---|---|---|

| SAr | NaOCH, NH | 100–140°C | Methoxy/amine-substituted aromatics |

| Reduction | H/Pd, Sn/HCl | 25–100°C | Aromatic amines |

| Cross-Coupling | Pd catalysts, ligands | 80–120°C | Biaryls, heterocycles |

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reactivity in SAr | Reactivity in Cross-Coupling |

|---|---|---|

| –Br | High | High (Pd-mediated) |

| –NO | Electron-withdrawing | Inert |

| –OPh | Electron-donating | Low |

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenoxy)-2-nitrobenzene is widely used as an intermediate in organic synthesis. It can undergo various chemical reactions such as nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles. This property allows the synthesis of more complex organic compounds, making it valuable in both academic and industrial settings .

Medicinal Chemistry

The compound's structure suggests potential biological activity. Research indicates that derivatives of nitrobenzene compounds exhibit antimicrobial and anticancer properties. Studies have shown that similar compounds can inhibit cell growth, with IC50 values indicating their effectiveness in drug development .

Material Science

In material science, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. The compound's ability to form covalent bonds with various substrates enhances its utility in creating advanced materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of nitro-substituted phenolic compounds, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The study highlighted the potential of these compounds as leads for developing new anticancer agents .

Case Study 2: Synthesis of Complex Molecules

Research conducted on the synthesis of new nitrophenyl derivatives showed that this compound could be effectively utilized to create novel compounds with enhanced biological activity. The study employed various reaction conditions to optimize yields and purity, demonstrating the compound's versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal functions. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Bromophenoxy)-2-nitrobenzene can be compared with other similar compounds, such as:

1-(4-Bromophenoxy)benzene: Lacks the nitro group, resulting in different chemical and biological properties.

2-(4-Bromophenoxy)acetohydrazide:

4-(4-Bromophenoxy)benzaldehyde: Features an aldehyde group, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its combination of a bromophenoxy group and a nitrobenzene moiety, which provides a versatile platform for various chemical reactions and applications.

Biological Activity

1-(4-Bromophenoxy)-2-nitrobenzene (CAS No. 56966-62-2) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group substituted with a nitro group on one side and a phenoxy group on the other. The molecular formula is C12H8BrN2O3, indicating a complex structure that contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The nitro group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules such as proteins and nucleic acids .

- Intercalation : The phenoxy group may allow the compound to intercalate into DNA, potentially disrupting normal cellular processes.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts .

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies indicate effective antibacterial properties against several strains.

- Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

-

Antimicrobial Study :

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity. -

Cancer Cell Line Research :

In vitro assays using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased Annexin V positivity, suggesting its potential as an anticancer agent. -

Inflammation Model :

An animal model of inflammation was used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound.

Properties

IUPAC Name |

1-(4-bromophenoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZGUOHTKZAAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291813 | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-62-2 | |

| Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56966-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.